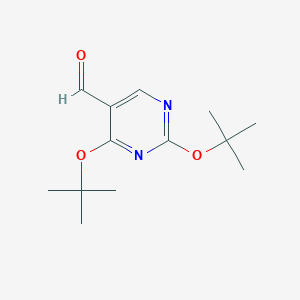
5-(クロロメチル)キノリン
概要
説明
5-(Chloromethyl)quinoline is a chemical compound with the empirical formula C10H8ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinolines are synthesized using various methods. Some of the recent advances in the synthesis of quinolines include green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)quinoline is characterized by a quinoline core with a chloromethyl group attached .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives .科学的研究の応用
医薬品化学:抗マラリア薬
キノリンコアは、抗マラリア薬の設計において重要なファーマコフォアです。5-(クロロメチル)キノリン誘導体は、クロロキンとの構造的類似性から、抗マラリア薬として作用する可能性が検討されています。 . クロロメチル基は、さらに官能基化して、化合物の生物活性と薬物動態特性を向上させることができます。
抗菌薬と抗結核薬
キノリン誘導体は、抗菌作用と抗結核作用を含む幅広い生物活性を示します。 5-(クロロメチル)キノリンにクロロメチル基が存在することで、さらなる修飾が可能になり、新しい抗生物質や結核治療薬の開発につながる可能性があります。 .
抗ウイルス研究
キノリンの構造モチーフは、いくつかの抗ウイルス薬にも存在します。5-(クロロメチル)キノリンは、特にウイルス酵素や複製メカニズムを標的とすることで、新規抗ウイルス化合物の合成のための出発点となり得ます。 .
抗炎症作用
キノリン誘導体の中には、抗炎症作用が知られているものもあります。 5-(クロロメチル)キノリンの研究により、現在の治療法の代替となる可能性のある、新しい抗炎症薬が発見されるかもしれません。 .
がん研究:アポトーシス誘導剤
キノリン誘導体は、特にがん細胞のアポトーシス誘導において、がん研究で有望な結果を示しています。5-(クロロメチル)キノリンは、がん細胞を選択的に標的とし、細胞死を誘発する化合物の合成に使用することができます。 .
農薬産業:殺虫剤と除草剤
5-(クロロメチル)キノリンの汎用性は、農薬産業にも及んでおり、より効果的な殺虫剤や除草剤の開発に使用することができます。 様々な化学変換を受けることができるため、新しい製剤の開発に役立ちます。 .
工業化学:化学合成
工業化学において、5-(クロロメチル)キノリンは、他の複雑なキノリン誘導体を合成するための貴重な中間体です。 その反応性は、様々な化学プロセスで活用でき、染料、ポリマー、その他の工業用化学品の生産に貢献しています。 .
生物有機化学:分子プローブ
5-(クロロメチル)キノリン: 特定の生物学的標的に結合する分子プローブの設計に使用できます。 これらのプローブは、生化学的アッセイ、診断、および分子レベルでの生物学的プロセスを理解するためのツールとして利用できます。 .
作用機序
- The mechanism of action involves several steps:
- Quinolines, in general, have been explored for their antimalarial properties. For instance, chloroquine (a related quinoline derivative) inhibits hemozoin polymerization in Plasmodium parasites .
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
5-(Chloromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Quinoline derivatives have been the focus of many recent studies due to their broad spectrum of bioactivity. This has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The development of new antimicrobial agents, as well as novel therapeutic strategies, is a constant need . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
生化学分析
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative. For instance, some quinoline derivatives have been found to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits synthesis of DNA and RNA .
Cellular Effects
The cellular effects of 5-(Chloromethyl)quinoline are currently unknown. Quinoline derivatives have been shown to have various effects on cells. For example, some quinolines have been found to inhibit bacterial growth by interfering with DNA replication
Molecular Mechanism
The molecular mechanism of action of 5-(Chloromethyl)quinoline is not well understood. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms. For example, some quinolines inhibit DNA gyrase and Topoisomerase IV, which are essential enzymes for DNA replication
Temporal Effects in Laboratory Settings
Quinoline derivatives are known to undergo various transformations under different conditions
Dosage Effects in Animal Models
Quinolones, a class of drugs that includes some quinoline derivatives, have been used in animals and their dosage effects have been studied
Metabolic Pathways
Quinoline and its derivatives are known to undergo various transformations involving different enzymes
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins
Subcellular Localization
Certain fluorescent probes have been designed to freely pass through cell membranes and once inside the cell, they are transformed into cell-impermeant reaction products . These dyes are excellent tools for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion
特性
IUPAC Name |
5-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKZZLUDODJKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562781 | |
| Record name | 5-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110333-07-8 | |
| Record name | 5-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




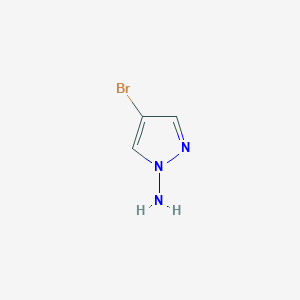


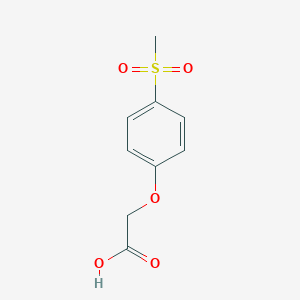
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)

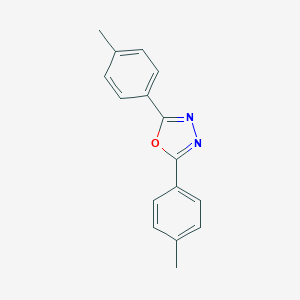

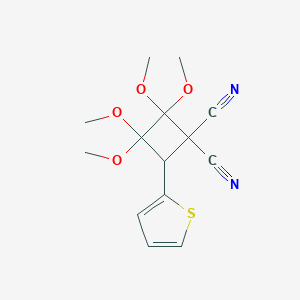
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
